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Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698

Introduction: The Strategic Importance of
Hydroxymethylation in Modern Synthesis

The introduction of a hydroxymethyl (-CH20H) group into organic molecules is a pivotal
transformation in the fields of medicinal chemistry and materials science. Primary alcohols are
versatile functional groups that can be readily converted into a wide array of other
functionalities, including aldehydes, carboxylic acids, and esters.[1] In drug development, the
hydroxymethyl moiety often enhances solubility and provides a key interaction point for binding
to biological targets.[2] Traditional methods for hydroxymethylation can be multi-step or require
harsh conditions, limiting their applicability to complex molecules.[3]

The palladium-catalyzed Stille cross-coupling reaction offers a mild and highly efficient
alternative for the direct introduction of a hydroxymethyl group.[1][3]
(Tributylstannyl)methanol has emerged as a key reagent in this context, serving as a stable
and effective hydroxymethyl anion equivalent.[1] Its use in Stille couplings allows for the
formation of C(sp?)—C(sp?3) bonds under conditions that tolerate a broad range of functional
groups, making it an invaluable tool for late-stage functionalization in complex syntheses.[4][5]
[6] This guide provides an in-depth overview of the reaction, detailed experimental protocols,
and expert insights to enable researchers to successfully implement this powerful methodology.

The Reagent: (Tributylstannyl)methanol
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(Tributylstannyl)methanol (C13H300Sn) is a colorless to light yellow, air-sensitive liquid.[2] Its
unique structure, featuring a tributyltin group bonded to a hydroxymethyl moiety, is the basis of
its synthetic utility.[1][2] The tributyltin group facilitates the crucial transmetalation step in the
palladium catalytic cycle, while the hydroxymethyl group is the functional unit transferred to the
substrate.[1]

Physicochemical Properties of

(Tributylstannyl)methanol

Property Value

CAS Number 27490-33-1

Molecular Formula C13H300Sn

Molecular Weight 321.09 g/mol

Appearance Colorless to light yellow clear liquid
Boiling Point 110°C/0.01 mmHg

Solubilit Soluble in chloroform, dichloromethane, and
olubility .
other common organic solvents

(Data sourced from various chemical suppliers)[2][7]

Handling and Safety Considerations

(Tributylstannyl)methanol is toxic if swallowed and harmful in contact with skin.[8] It can
cause skin and serious eye irritation and may cause respiratory irritation.[8] Organotin
compounds are also known to be environmentally hazardous.[8] Therefore, it is imperative to
handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat.[8] It is an air-sensitive
compound and should be stored under an inert atmosphere.[2]

The Reaction: Palladium-Catalyzed Stille Cross-
Coupling
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The Stille reaction is a versatile carbon-carbon bond-forming reaction between an
organostannane and an organic electrophile, catalyzed by a palladium(0) complex.[9][10]
When (tributylstannyl)methanol is used as the organostannane, the net result is the
hydroxymethylation of the organic electrophile.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:
oxidative addition, transmetalation, and reductive elimination.[2][10][11]

Oxidative Transmetalation
Addition

R-Pd(I1)-X
L2

BusSNCH20H R-Pd(I1)-CH20H

\

Reductive
Elimination

\ R-CHz20H

Click to download full resolution via product page
Figure 1: Catalytic Cycle of Stille Hydroxymethylation.

» Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X,
typically an aryl or vinyl halide/triflate) to form a Pd(ll) intermediate.[2][11] This step is often
the rate-determining step of the cycle.[2]

o Transmetalation: The hydroxymethyl group is transferred from the tributyltin moiety of
(tributylstannyl)methanol to the palladium center, displacing the halide or triflate and
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forming a new organopalladium(ll) intermediate.[1][2]

e Reductive Elimination: The newly formed carbon-carbon bond is created as the
hydroxymethyl group and the organic group (R) are eliminated from the palladium center,
regenerating the active Pd(0) catalyst and releasing the desired primary alcohol product (R-
CH20H).[2][11]

Experimental Protocols

The following protocols provide a general framework for conducting a palladium-catalyzed
cross-coupling reaction with (tributylstannyl)methanol. Optimization of reaction conditions
(catalyst, ligand, solvent, temperature, and additives) may be necessary for specific substrates.

Protocol 1: Synthesis of (Tributylstannyl)methanol

While commercially available, (tributylstannyl)methanol can also be synthesized in the
laboratory. A common procedure involves the reaction of tributyltin hydride with
paraformaldehyde.[12][13]

Materials:

Diisopropylamine

o Anhydrous tetrahydrofuran (THF)
e n-Butyllithium (in hexanes)

e Tributyltin hydride

o Paraformaldehyde

o Petroleum ether

o Saturated sodium chloride solution

Anhydrous sodium sulfate

Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and
under an argon atmosphere, dissolve diisopropylamine in anhydrous THF.[13]

Cool the flask in an ice-water bath and add n-butyllithium dropwise via syringe.[13]
After stirring for 30 minutes, add a solution of tributyltin hydride in THF dropwise.[13]
After another 30 minutes, add paraformaldehyde in one portion.[12][13]

Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[12]
Dilute the resulting solution with petroleum ether and wash with water.[12][13]
Separate the aqueous phase and extract with petroleum ether.[12]

Combine the organic layers, wash with saturated sodium chloride solution, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield
(tributylstannyl)methanol as a colorless 0il.[12][13] This crude product is often used
without further purification.[12]

Protocol 2: General Procedure for the
Hydroxymethylation of an Aryl Halide

This protocol outlines a typical Stille coupling between an aryl halide and

(tributylstannyl)methanol.

Materials:

Aryl halide (e.g., bromobenzene)

(Tributylstannyl)methanol

Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a])
Anhydrous solvent (e.g., 1,4-dioxane or toluene)[14]

Optional: Additives such as lithium chloride or a copper(l) salt[2][14]
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Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide,
(tributylstannyl)methanol, and the palladium catalyst.[14]

Add the anhydrous solvent via syringe.[14]
If using additives, add them at this stage.

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the
reaction progress by TLC or GC-MS.[14]

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with an aqueous
solution of potassium fluoride to remove tin byproducts.

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired
aryl methanol.[14]

Table of Recommended Reaction Parameters
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. Rationale & Expert
Parameter Recommended Conditions .
Insights

Pd(PPhs)s is a common and
effective catalyst for Stille
couplings.[2][14] For less

) reactive aryl chlorides or
Pd(PPhs)4, Pd(dba)2 with a

Palladium Catalyst phosphine ligand (e.g.,
RuPhos)

triflates, a combination of a
palladium source like Pd(dba):
and a bulky, electron-rich
phosphine ligand such as
RuPhos can enhance catalytic
activity.[3][15]

Higher catalyst loadings may
) be necessary for challenging
Catalyst Loading 1-5 mol% )
substrates, but typically 1-2

mol% is sufficient.

A slight excess of the
o ] organostannane is generally
Organostannane Stoichiometry 1.1 - 1.5 equivalents ] ]
used to drive the reaction to

completion.

The choice of solvent can
significantly impact the
reaction rate and yield.[16]
Solvent Toluene, Dioxane, DMF, THF Toluene and dioxane are
common choices for their high
boiling points and ability to

dissolve the reagents.[14]

The reaction is typically heated

to facilitate the oxidative

Temperature 80-110°C - )
addition and reductive
elimination steps.[14]
Additives LiCl, Cu(l) salts (e.g., Cul, The addition of lithium chloride
CuCN) can accelerate the

transmetalation step. Copper(l)
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salts can act as co-catalysts,
particularly in couplings with

challenging substrates.[2][14]

Troubleshooting and Optimization

Problem

Possible Cause

Suggested Solution

Low or No Conversion

Inactive catalyst

Ensure the palladium catalyst
is fresh and has been stored
properly. Consider using a
different palladium source or

ligand.

Low reaction temperature

Increase the reaction
temperature, but be mindful of

potential side reactions.

Poorly reactive substrate

For aryl chlorides or sterically
hindered substrates, switch to
a more active catalyst system
(e.g., Pd(dba)2/RuPhos) and
consider using microwave
irradiation.[3][15][17]

Formation of Homocoupled

Products

Side reaction of the

organostannane

Lower the reaction
temperature and ensure the
reaction is performed under a

strictly inert atmosphere.

Difficulty in Removing Tin

Byproducts

Incomplete removal during

workup

Use a fluoride workup (e.g.,
aqueous KF) or
chromatography on silica gel

impregnated with KF.

Applications in Research and Development

The palladium-catalyzed hydroxymethylation with (tributylstannyl)methanol has found

application in the synthesis of a variety of complex molecules, including natural products and
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pharmaceutical intermediates.[2][3][4] For instance, it has been a key step in the total synthesis
of justicidin B.[2] Its reliability and functional group tolerance make it an attractive method for
introducing a primary alcohol in the late stages of a synthetic sequence, avoiding the need for
protecting group manipulations.

Conclusion

The palladium-catalyzed cross-coupling of (tributylstannyl)methanol is a powerful and
versatile method for the direct hydroxymethylation of organic electrophiles. By understanding
the underlying mechanism and carefully selecting reaction conditions, researchers can
effectively utilize this reaction to construct complex molecules with high efficiency. The
protocols and insights provided in this guide serve as a comprehensive resource for scientists
and professionals in drug development and organic synthesis to successfully implement this
valuable transformation in their work.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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